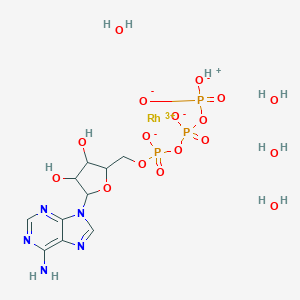
1,3-Difluoro-5-Isopropyl-Benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an isopropyl group is attached at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-difluorobenzene with an isopropylating agent. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of 1,3-difluoro-5-(propan-2-yl)benzene often involves large-scale fluorination processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of compounds with different functional groups replacing fluorine.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons or other reduced derivatives.
Scientific Research Applications
1,3-Difluoro-5-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-difluoro-5-(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate biological pathways and lead to desired effects in medicinal and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the isopropyl group, making it less sterically hindered.
1,4-Difluoro-2-(propan-2-yl)benzene: Has a different substitution pattern, affecting its chemical properties.
1,3-Dichloro-5-(propan-2-yl)benzene: Chlorine atoms instead of fluorine, leading to different reactivity.
Uniqueness
1,3-Difluoro-5-(propan-2-yl)benzene is unique due to the combination of fluorine atoms and the isopropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
117358-53-9 |
|---|---|
Molecular Formula |
C9H10F2 |
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
InChI Key |
DBJPSXMQULNSML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
Synonyms |
Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


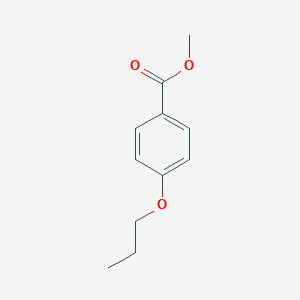
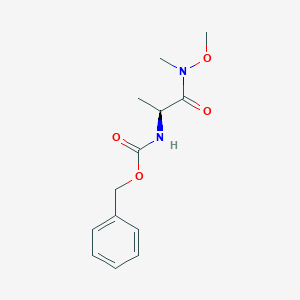
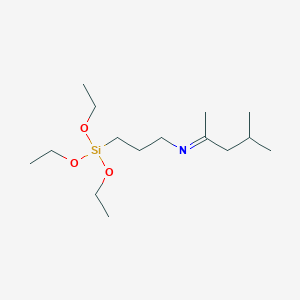
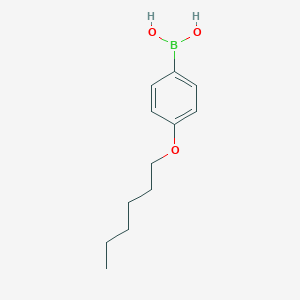
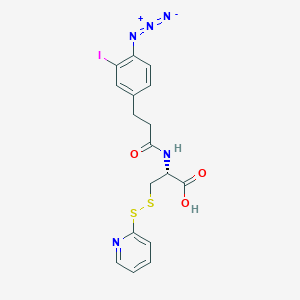
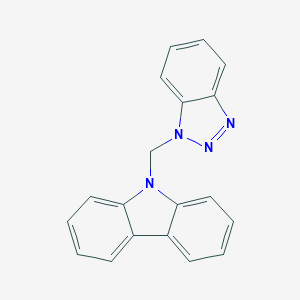
![2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B38562.png)
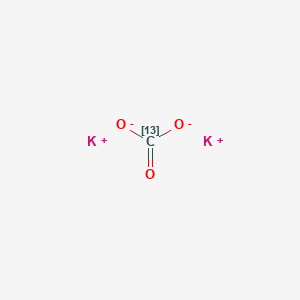
![5-[11-hydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]-6-oxoundecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B38568.png)
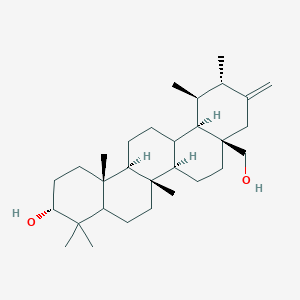
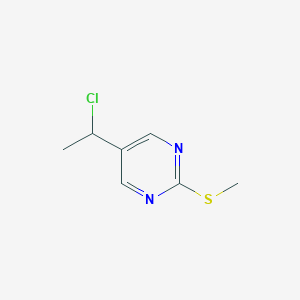

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
